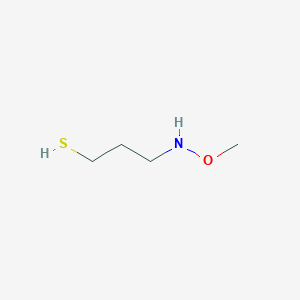

3-(Methoxyamino)propane-1-thiol

Description

Chemical Structure: 3-(Methoxyamino)propane-1-thiol (CAS: 67275-37-0) is a thiol derivative featuring a methoxyamino (-O-NH-CH₃) substituent on the third carbon of a propane-1-thiol backbone. Its molecular formula is C₄H₁₁NOS, with a molar mass of 121.20 g/mol .

Synthesis: The compound is synthesized via reductive amination of 3-mercaptopropanal O-methyl oxime using sodium cyanoborohydride (NaCNBH₃) in ethanol. The reaction is acid-catalyzed (1M HCl in ethyl acetate), followed by purification via silica gel thin-layer chromatography (TLC), yielding an 87% pure colorless oil .

Characterization: Confirmed by ¹H/¹³C NMR, IR spectroscopy, and high-resolution mass spectrometry (HRMS). Key NMR signals include:

- ¹H NMR: δ 1.85 (m, 2H, -CH₂-), 2.55 (t, 2H, -CH₂-SH), 3.45 (s, 3H, -OCH₃), 3.70 (t, 2H, -CH₂-NH-O-) .

Applications: Primarily used in the synthesis of multivalent glycoconjugates for biomedical research, leveraging its thiol group for conjugation and methoxyamino moiety for selective reactivity .

Properties

Molecular Formula |

C4H11NOS |

|---|---|

Molecular Weight |

121.20 g/mol |

IUPAC Name |

3-(methoxyamino)propane-1-thiol |

InChI |

InChI=1S/C4H11NOS/c1-6-5-3-2-4-7/h5,7H,2-4H2,1H3 |

InChI Key |

KZUUCUKZWABNKK-UHFFFAOYSA-N |

Canonical SMILES |

CONCCCS |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Methoxyamino)propane-1-thiol typically involves the reaction of 3-chloropropane-1-thiol with methoxyamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

[ \text{3-chloropropane-1-thiol} + \text{methoxyamine} \rightarrow \text{3-(Methoxyamino)propane-1-thiol} ]

The reaction is usually conducted in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

In an industrial setting, the production of 3-(Methoxyamino)propane-1-thiol may involve more advanced techniques, such as continuous flow reactors, to optimize yield and purity. The use of catalysts and specific reaction conditions can further enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

3-(Methoxyamino)propane-1-thiol undergoes various chemical reactions, including:

Oxidation: The thiol group can be oxidized to form disulfides.

Reduction: The compound can be reduced to form the corresponding thiolate anion.

Substitution: The methoxyamino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or iodine can be used to oxidize the thiol group.

Reduction: Reducing agents like sodium borohydride can be employed.

Substitution: Nucleophiles such as amines or alcohols can react with the methoxyamino group under basic conditions.

Major Products Formed

Oxidation: Disulfides

Reduction: Thiolate anion

Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

3-(Methoxyamino)propane-1-thiol has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound can be used in studies involving thiol-based biochemistry.

Industry: Utilized in the production of specialized polymers and materials.

Mechanism of Action

The mechanism of action of 3-(Methoxyamino)propane-1-thiol involves its interaction with various molecular targets. The thiol group can form disulfide bonds with cysteine residues in proteins, affecting their structure and function. The methoxyamino group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and binding properties.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group Variations

a. 3-(Trimethoxysilyl)propane-1-thiol (KH-590)

- Structure : Propane-1-thiol with a trimethoxysilyl (-Si(OCH₃)₃) group.

- Synthesis: Silanization reactions, e.g., condensation with quinones or silica surfaces .

- Properties: Hydrolyzes to form silanol groups, enabling covalent bonding to oxides (e.g., glass, metals). Used in sealants and mesoporous silica functionalization .

- Key Difference: Lacks the methoxyamino group but exhibits superior surface adhesion due to silane reactivity .

b. 3-(4-(Phenyldiazenyl)phenoxy)propane-1-thiol (A4)

- Structure : Azobenzene-linked thiol via a propyl spacer.

- Synthesis : Thiol-azobenzene coupling under light-responsive conditions .

- Properties: Exhibits reversible cis-trans isomerism under UV/visible light, enabling dynamic self-assembly in nanoparticles .

- Key Difference: Azobenzene moiety introduces photoresponsive behavior absent in 3-(Methoxyamino)propane-1-thiol .

c. 3-(Aminooxy)propane-1-thiol Hydrochloride

- Structure: Propane-1-thiol with an aminooxy (-ONH₂) group and HCl salt.

- Properties : Enhanced solubility in polar solvents; reacts selectively with carbonyl groups (e.g., ketones, aldehydes). Requires storage at -20°C due to instability .

- Key Difference: Aminooxy group enables orthogonal conjugation strategies compared to methoxyamino .

Physicochemical Properties

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.